molecular formula C21H20N4O3S B1418190 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione CAS No. 892301-74-5

4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B1418190
CAS No.: 892301-74-5
M. Wt: 408.5 g/mol
InChI Key: HQLPNTMKTHSYQR-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a complex heterocyclic compound featuring a combination of pyrimidine, oxadiazole, and phenyl groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione typically involves multi-step reactions:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using phosphorus oxychloride or thionyl chloride.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

    Coupling Reactions: The final step involves coupling the oxadiazole and pyrimidine intermediates through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, forming sulfoxides or sulfones.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity and biological activity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-one: Similar structure but with an oxygen atom instead of sulfur.

    4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-amine: Contains an amine group instead of thione.

Uniqueness

The presence of the thione group in 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione imparts unique reactivity and biological activity compared to its analogs. This makes it particularly interesting for further research and development in various fields.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-12-17(20-24-19(25-28-20)13-7-5-4-6-8-13)18(23-21(29)22-12)14-9-10-15(26-2)16(11-14)27-3/h4-11,18H,1-3H3,(H2,22,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLPNTMKTHSYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 2
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 3
Reactant of Route 3
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 4
Reactant of Route 4
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 5
Reactant of Route 5
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 6
Reactant of Route 6
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

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